molecular formula C12H10FN3O2 B2884708 ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea CAS No. 301176-91-0

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea

Cat. No.: B2884708
CAS No.: 301176-91-0
M. Wt: 247.229
InChI Key: QCCNCFRIOFHVMJ-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound "({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea" is a urea derivative incorporating a furan scaffold, offered for use in early-stage research and discovery. Compounds featuring the furan ring and urea functional group are of significant interest in medicinal chemistry due to their diverse biological activities . While direct studies on this specific molecule are limited, research on structurally similar molecules provides strong rationale for its research value. For instance, furan-based derivatives have demonstrated considerable potential in antimicrobial research. One study on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share a similar furan-containing structure, showed potent activity against clinical strains of bacteria such as Staphylococcus epidermidis , with MIC values as low as 2 µg/mL . Furthermore, urea derivatives are explored for various therapeutic targets. Patent literature discloses that 4-oxocyclic ureas with furanyl components are investigated as antiarrhythmic and antifibrillatory agents . Another study identified a diarylamide urea derivative containing a nitrofuran group as a potent inhibitor of urea transporters, showing an oral diuretic effect in vivo . This suggests urea-based compounds are valuable tools for probing renal function and developing novel diuretics. The presence of the 4-fluorophenyl group in its structure is a common modification in drug discovery, often used to optimize a compound's potency, metabolic stability, and binding affinity . This combination of a urea linker, a furan heterocycle, and a fluorinated aromatic system makes this compound a promising scaffold for researchers working in antimicrobial discovery, cardiovascular pharmacology, and the development of novel enzyme inhibitors. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)11-6-5-10(18-11)7-15-16-12(14)17/h1-7H,(H3,14,16,17)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNCFRIOFHVMJ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea typically involves the reaction of 5-(4-fluorophenyl)furan-2-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents Biological Activity (Highlighted) Reference
({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea Furan-urea hybrid 4-Fluorophenyl, urea Not explicitly reported (predicted)
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Furan-thiazole hybrid 4-Chloro-2-nitrophenyl, thiazole Antifungal (MIC = 250 µg/mL vs. Candida utilis)
AS252424 Furan-thiazolidinedione hybrid 4-Fluoro-2-hydroxyphenyl, thiazolidinedione PI3K inhibition
(4Z)-4-{(2-Chlorophenyl)aminomethylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one Furan-pyrazolone hybrid 2-Chlorophenyl, pyrazolone Stabilized by N–H⋯O hydrogen bonds
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolopyrimidine core 3-Fluorophenyl, 4-fluorophenyl Crystal packing via C–H⋯F and π-π stacking

Key Observations :

  • Core Heterocycles : Replacement of the urea group with thiazole () or thiazolidinedione (AS252424, ) alters electronic properties and target selectivity.
  • Substituent Effects : The 4-fluorophenyl group in the target compound contrasts with nitro () or hydroxyl (AS252424) substituents, impacting lipophilicity and hydrogen-bonding capacity.
  • Crystal Packing : Fluorine and chlorine substituents influence molecular conformation and intermolecular interactions. For example, the thiazolopyrimidine derivative () exhibits zigzag chains via C–H⋯F bonds, while the pyrazolone analog () forms chains through N–H⋯O interactions.

Key Observations :

  • Antifungal Activity : Thiazolyl hydrazones () show moderate activity, likely due to the thiazole ring’s ability to disrupt fungal membrane integrity. The target compound’s urea group may lack this mechanism.
  • Anticancer Potential: The thiazolyl hydrazone with a 4-chlorophenyl group () exhibits selective toxicity (IC₅₀ = 125 µg/mL on MCF-7 cells vs. >500 µg/mL on NIH/3T3), suggesting substituents influence cancer cell targeting.
  • Enzyme Inhibition : AS252424’s thiazolidinedione group is critical for PI3K binding . The target compound’s urea group could similarly interact with kinase ATP-binding pockets.

Physicochemical and Crystallographic Comparisons

  • Solubility and pKa : The target compound’s pKa (~11.38) is higher than AS252424’s (thiazolidinedione pKa ~5–7), implying differences in ionization under physiological conditions .
  • Crystal Packing :
    • The target compound’s fluorophenyl and urea groups may form hydrogen bonds akin to the N–H⋯O interactions in the pyrazolone derivative ().
    • ’s thiazolopyrimidine exhibits C–H⋯F bonding, a feature less likely in the target compound due to the absence of a fluorine on the adjacent phenyl ring.

Biological Activity

The compound ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea , also known as (E)-2-((5-(4-fluorophenyl)furan-2-yl)methylene)hydrazine-1-carboxamide , is a synthetic organic molecule characterized by its unique structural features, including a furan ring and a 4-fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H10FN3O2
  • Molar Mass : 247.23 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 11.38 (predicted)

The presence of the fluorine atom in the structure enhances the compound's lipophilicity and biological interactions, which may contribute to its therapeutic efficacy compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise molecular targets and pathways involved are subjects of ongoing research, but initial studies suggest that this compound may inhibit certain enzymatic activities and alter signaling pathways related to inflammation and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves selective inhibition of microbial growth, possibly through interference with essential metabolic pathways or enzyme functions .

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusStrong
Bacillus cereusModerate
Pseudomonas aeruginosaWeak

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have indicated that it may induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress within the tumor microenvironment. The compound's structural features may enhance its ability to penetrate cell membranes and interact with intracellular targets involved in cancer progression .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation demonstrated that the compound exhibited superior antibacterial activity compared to conventional antibiotics against several strains of bacteria, suggesting its potential as a novel therapeutic agent in treating resistant infections .
  • Anticancer Research : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.